1,2-Dichloro-1-propanol
Description
Foundational Context within Halogenated Organic Chemistry
1,2-Dichloro-1-propanol (B12795877) is classified as a vicinal dihalide, a category of organic compounds where two halogen atoms are attached to adjacent carbon atoms. fiveable.medoubtnut.com This structural motif is fundamental in organic chemistry, often arising from the halogenation of alkenes. masterorganicchemistry.combritannica.com The reaction of an alkene with a halogen like chlorine (Cl₂) typically proceeds through a cyclic "halonium" ion intermediate, leading to the anti-addition of the two halogen atoms across the former double bond. masterorganicchemistry.com
The presence of both vicinal chlorine atoms and a hydroxyl group in this compound introduces complex stereoelectronic effects that govern its conformational preferences. Theoretical and spectroscopic analyses of similar small halohydrins, such as 1-chloro-2-propanol, show a strong preference for a gauche conformation, where the halogen and oxygen atoms are in proximity. acs.orgresearchgate.net This preference is often driven by hyperconjugation—an electronic interaction between a filled bonding orbital and an adjacent empty antibonding orbital—rather than intramolecular hydrogen bonding. acs.org In the case of this compound, the interplay between the bulky chlorine atoms, the polar hydroxyl group, and the propyl backbone dictates its three-dimensional structure and, consequently, its reactivity. This makes it a valuable model for studying the fundamental principles of conformational analysis in polyfunctional organic molecules.
Research Significance in Contemporary Organic Synthesis and Industrial Applications
The primary research significance of this compound lies in its role as a chemical intermediate for the synthesis of more complex molecules. ontosight.ai Its reactive chlorine atoms can be substituted in various nucleophilic substitution reactions, making it a useful building block for introducing specific functional groups into target structures, such as certain pharmaceuticals and agrochemicals. ontosight.ai
The synthesis of this compound can be achieved through the chlorination of 1-propanol. ontosight.ai This contrasts with the more common industrial synthesis of dichloropropanol (B8674427) mixtures (primarily 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol), which are often produced from the hydrochlorination of glycerol (B35011), a byproduct of biodiesel production. evitachem.comgoogle.com
While specific large-scale industrial uses for pure this compound are not widely documented, related dichloropropanols are used as solvents for hard resins and nitrocellulose. vulcanchem.com The unique substitution pattern of this compound makes it a candidate for specialized applications where precise stereochemistry is required for the synthesis of fine chemicals.
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆Cl₂O |
| Molecular Weight | 128.99 g/mol |
| CAS Number | 108026-03-5 |
| Appearance | Colorless liquid ontosight.ai |
| Class | Organochlorine ontosight.ai |
| Structure | Vicinal Dihalide |
Note: Data sourced from multiple references. ontosight.ainih.gov
Isomeric Research Perspectives: Distinguishing Investigations of this compound from 1,3-Dichloro-2-propanol
A significant portion of the research on dichloropropanols is not focused on this compound, but rather on its isomers, particularly 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP). This divergence in research focus is largely due to their prevalence as industrial byproducts and food contaminants. nih.govca.gov
1,3-DCP is a well-documented contaminant formed in foods, such as soy sauce, during acid-hydrolysis of vegetable proteins. nih.govnist.gov Consequently, extensive research has been dedicated to its analysis, toxicology, and carcinogenicity, with regulatory bodies establishing maximum allowable levels in various food products. ca.govwho.int It is classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC). nih.gov
Similarly, 2,3-DCP is also studied in the context of its formation from glycerol and its role as a precursor to epichlorohydrin (B41342), a key commodity chemical. nih.gov Research has shown that 2,3-DCP is more chemically stable and more difficult to degrade biologically than 1,3-DCP. nih.gov There is also significant research into the enzymatic resolution of racemic 2,3-DCP to produce specific enantiomers for chiral synthesis. nih.gov
In stark contrast, dedicated research on this compound is far less common in published literature. Investigations involving this specific isomer are typically more theoretical, focusing on foundational chemical principles like conformational analysis, or it is mentioned as a minor component in broader studies of halohydrins. The distinct research trajectories highlight how the industrial relevance and occurrence of specific isomers heavily influence the direction and volume of scientific inquiry.
Interactive Table 2: Comparative Research Focus on Dichloropropanol Isomers
| Isomer | CAS Number | Primary Research Focus | Key Findings/Applications |
| This compound | 108026-03-5 | Foundational chemistry, synthetic intermediate. | Studied for conformational analysis; used as a precursor in specialized synthesis. ontosight.aiacs.org |
| 1,3-Dichloro-2-propanol | 96-23-1 | Food contaminant, toxicology, carcinogenicity. | Identified in hydrolyzed vegetable proteins; classified as a Group 2B carcinogen. nih.govsigmaaldrich.com |
| 2,3-Dichloro-1-propanol | 616-23-9 | Industrial byproduct, biodegradation, chiral synthesis. | More chemically stable than 1,3-DCP; used in enantioselective synthesis of epichlorohydrin. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77617-14-2 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
InChI Key |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 1,2 Dichloro 1 Propanol
Macro-scale and Laboratory Synthesis Routes
Chlorination Reactions of Propanol (B110389) Precursors
The direct chlorination of propanol precursors represents a potential pathway for the synthesis of dichlorinated propanol isomers. However, controlling the regioselectivity of the chlorination to favor the formation of 1,2-dichloro-1-propanol (B12795877) over other isomers, such as 1,3-dichloro-2-propanol (B29581) or 2,3-dichloro-1-propanol (B139626), presents a significant challenge. The reaction typically proceeds via a free-radical or ionic mechanism, depending on the chlorinating agent and reaction conditions employed. The distribution of products is influenced by the relative stability of the intermediate carbocations or radicals formed during the reaction.
Hydrochlorination of Glycerol (B35011): Formation and Separation of Dichloropropanol (B8674427) Isomers
A prominent and economically viable route for the production of dichloropropanols is the hydrochlorination of glycerol, a readily available byproduct from biodiesel production. This process typically yields a mixture of dichloropropanol isomers, primarily 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. The formation of this compound in this process is generally less favored.
The reaction involves the substitution of hydroxyl groups in the glycerol molecule with chlorine atoms from a chlorinating agent, commonly hydrogen chloride. The reaction is typically carried out at elevated temperatures and pressures. The separation of the resulting isomeric mixture is a critical step and is often achieved through distillation, owing to the different boiling points of the isomers.
The reaction proceeds in a stepwise manner, with the initial formation of monochloropropanediols, which are then further chlorinated to dichloropropanols. The regioselectivity of the chlorination is influenced by the reaction conditions, including temperature, pressure, and the nature of the catalyst.
Catalytic Systems and Their Influence on Reaction Efficiency
The efficiency and selectivity of dichloropropanol synthesis, particularly from glycerol, are significantly enhanced by the use of catalytic systems. Carboxylic acids, such as acetic acid and adipic acid, have been identified as effective catalysts for the hydrochlorination of glycerol. These catalysts facilitate the reaction by protonating the hydroxyl groups of glycerol, making them better leaving groups for nucleophilic substitution by chloride ions.
Research has shown that the choice of catalyst can influence the product distribution. For instance, in the synthesis of 2,3-dichloro-1-propanol from glycerol, adipic acid has been found to be a particularly effective catalyst. The optimal conditions for this specific synthesis include a specific molar ratio of hydrogen chloride to glycerol, a defined catalyst dosage, and controlled reaction temperature and time to maximize the yield of the desired isomer.
Brønsted acidic ionic liquids have also been explored as catalysts for the selective chlorination of glycerol. These catalysts have shown a preference for the formation of 3-chloro-1,2-propandiol, an intermediate in the production of dichloropropanols. The catalytic activity is influenced by the nature of both the cation and the anion of the ionic liquid.
Enantioselective Synthesis of Chiral this compound Isomers
The synthesis of specific enantiomers of this compound is of particular interest for applications in the pharmaceutical and fine chemical industries, where chirality often dictates biological activity. Enantioselective synthesis aims to produce a single enantiomer in high purity, avoiding the need for challenging and often inefficient resolution of racemic mixtures.
Biocatalytic Approaches for Stereospecific Production (e.g., using Pseudomonas sp.)
Biocatalysis offers a powerful and environmentally benign approach for the synthesis of chiral compounds. Microorganisms and their enzymes can exhibit high stereoselectivity, enabling the production of enantiomerically pure or enriched products.
While specific studies on the biocatalytic production of this compound are not extensively documented, research on related dichloropropanol isomers highlights the potential of this approach. For instance, Pseudomonas sp. has been utilized for the kinetic resolution of racemic 2,3-dichloro-1-propanol. In this process, the microorganism preferentially assimilates one enantiomer, leaving the other enantiomer in high enantiomeric excess. This strategy demonstrates the feasibility of using microbial systems to achieve chiral separation and production of specific dichloropropanol isomers. The development of biocatalytic methods for this compound would likely involve screening for microorganisms or enzymes capable of stereoselectively transforming a suitable prochiral substrate or resolving a racemic mixture of the target compound.
Asymmetric Chemical Synthesis Techniques
Asymmetric chemical synthesis provides an alternative to biocatalysis for the production of chiral molecules. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.
The development of asymmetric chemical syntheses for this compound would involve the design of reactions that create the two adjacent chiral centers with a high degree of stereocontrol. This could potentially be achieved through various strategies, such as the asymmetric dihydroxylation of a chlorinated alkene precursor, followed by conversion of the diol to the dichloride, or through the enantioselective opening of a suitable chiral epoxide. The choice of chiral catalyst, such as those based on transition metals with chiral ligands, would be critical in achieving high enantioselectivity. While specific, well-established asymmetric chemical syntheses for this compound are not widely reported in the literature, the principles of asymmetric synthesis provide a clear framework for the development of such methodologies.
Optimization of Reaction Parameters in this compound Preparation
The efficiency of dichloropropanol synthesis is highly dependent on the careful control of several key reaction parameters. These include temperature, pressure, and the choice of solvent or reaction medium. Fine-tuning these variables is essential to drive the reaction towards high conversion of glycerol and high selectivity for the desired dichlorinated products, while minimizing the formation of byproducts like trichloropropane. researchgate.net
Impact of Temperature and Pressure on Yield and Selectivity
Temperature is a critical factor influencing both the reaction rate and the distribution of products in the hydrochlorination of glycerol. Generally, increasing the reaction temperature accelerates the conversion of glycerol. researchgate.net However, an optimal temperature must be maintained to maximize the yield of dichloropropanols without promoting undesirable side reactions.
Research has shown that dichloropropanol (DCP) formation increases with higher reaction temperatures. researchgate.net Studies on the synthesis of dichloropropanols from glycerol and gaseous hydrochloric acid have explored a temperature range of 80°C to 120°C. researchgate.net One kinetic study identified an optimal temperature of 110°C for achieving a high yield of 1,3-dichloropropanol. researchgate.net Other research has indicated that the maximum yield of DCP can be achieved at 130°C. researchgate.net The choice of catalyst can also influence the optimal temperature; for instance, with an adipic acid catalyst, an optimal temperature of 105°C resulted in a dichloropropanol yield of 88.2%. chemicalbook.com
Pressure is another significant parameter, particularly when using gaseous hydrogen chloride as the chlorinating agent. Operating the reaction under elevated pressure can enhance the concentration of dissolved HCl in the liquid phase, thereby increasing the reaction rate. A kinetic model for the synthesis of DCP from glycerin and anhydrous HCl found that the yield was maximized at a pressure of 6 bar when the temperature was held at 130°C. researchgate.net Similarly, hydrochlorination of glycerol in the presence of adipic acid has been studied under pressures of 0.5-1.0 MPa. researchgate.net The interplay between temperature and pressure is thus crucial for optimizing the synthesis process.
| Catalyst | Optimal Temperature (°C) | Optimal Pressure | Resulting Yield | Source |
|---|---|---|---|---|
| Acetic Acid | 130 | 6 bar | Maximized Yield | researchgate.net |
| Adipic Acid | 105 | Not Specified | 88.2% | chemicalbook.com |
| Malonic Acid | 110 | Atmospheric | Optimal Conditions Identified | researchgate.net |
| Acetic Acid | 100 | Not Specified | 87.5% | chemicalbook.com |
Role of Solvent Systems and Reaction Media
The hydrochlorination of glycerol is frequently performed under solvent-free conditions, where the liquid phase consists of glycerol, the catalyst (often a carboxylic acid like acetic acid), and the dissolved hydrogen chloride. researchgate.netabo.fiacs.org This approach is economically and environmentally advantageous as it avoids the cost and waste associated with large volumes of solvent. In such systems, the carboxylic acid can act as both a catalyst and a co-solvent. abo.fi
However, the use of specific solvent systems can offer strategic advantages. The water produced during the reaction can retard the formation of dichloropropanol. researchgate.net To counter this, a reactive distillation process can be employed, where a water-immiscible solvent is used to continuously remove water from the reaction mixture, thereby shifting the equilibrium towards product formation. researchgate.net
In some synthetic routes, particularly those not starting from glycerol, non-aqueous solvents are employed. For example, the reduction of 1,3-dichloroacetone (B141476) to 1,3-dichloro-2-propanol can be carried out using isopropanol (B130326) as the reducing agent, which also functions as the solvent. google.com The chlorination of acetone (B3395972) to produce dichlorinated intermediates can also be performed in a non-aqueous system. google.com Furthermore, Brønsted acidic ionic liquids have been investigated as dual catalyst-solvent systems for the chlorination of glycerol, demonstrating high conversion rates. scielo.br
Strategies for Product Isolation and Purification
The product of glycerol hydrochlorination is a complex mixture containing unreacted glycerol, monochloropropanediols, various dichloropropanol isomers (including this compound, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol), water, and the catalyst. abo.fiacs.org Consequently, a multi-step purification process is required to isolate the desired this compound.
A typical purification sequence involves:
Neutralization : The acidic catalyst (e.g., acetic acid) is first neutralized, often by adding a base such as calcium carbonate or sodium hydroxide (B78521). researchgate.net
Phase Separation/Extraction : After neutralization, the mixture may separate into aqueous and organic layers. The dichloropropanol product can be recovered from the organic phase or extracted from the reaction mixture using a suitable organic solvent. chemicalbook.com
Distillation : Distillation is the primary method for purifying the crude dichloropropanol. Due to the presence of multiple components with different boiling points, fractional distillation under reduced pressure (vacuum distillation) is often employed. google.com This allows for the separation of the volatile dichloropropanols from the less volatile glycerol and neutralized catalyst salts.
A significant challenge in the purification process is the separation of the different dichloropropanol isomers, which often have very close boiling points. google.com For instance, 1,3-dichloro-2-propanol (b.p. 174.3°C) and 2,3-dichloro-1-propanol (b.p. 182°C) are difficult to separate by conventional distillation. nih.gov To overcome this, specialized techniques such as extractive distillation can be used. One patented method involves adding boric acid to the isomer mixture. google.com The boric acid preferentially forms a high-boiling point ester with 2,3-dichloro-1-propanol, increasing the relative volatility between it and 1,3-dichloro-2-propanol, thus facilitating their separation by distillation. google.com
For separating challenging isomer pairs, advanced chromatographic techniques are also an option. Methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC), potentially on specialized columns (e.g., phenyl or chiral columns), can provide high-purity separation of positional isomers. welch-us.commtc-usa.comrotachrom.com Additionally, centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography, is effective for preparative-scale separations of complex isomeric mixtures. rotachrom.com
Reactivity Profiles and Mechanistic Investigations of 1,2 Dichloro 1 Propanol
Dehydrochlorination Reactions: Pathways to Epoxides
Dehydrochlorination is a prominent reaction of dichloropropanols, serving as a key step in the industrial synthesis of epichlorohydrin (B41342), a valuable chemical intermediate. This process involves the intramolecular displacement of a chlorine atom by the oxygen of the hydroxyl group, facilitated by a base, to form a three-membered epoxide ring.
Kinetic Studies of Epichlorohydrin Formation from Dichloropropanols
The reaction is typically first order with respect to the hydroxyl ion concentration and can be modeled as pseudo-first-order when the base is in excess. For instance, investigations using a microchemical system determined the dehydrochlorination of 2,3-dichloro-1-propanol (B139626) to be first order with respect to the hydroxyl ion and second order with respect to the dichloropropanol (B8674427) concentration. lookchem.com The intrinsic kinetics under homogeneous conditions are known to be extremely fast. lookchem.com
Detailed kinetic parameters have been determined for the primary isomers involved in industrial epichlorohydrin synthesis.
Kinetic Parameters for Dehydrochlorination of Dichloropropanol Isomers
| Compound | Parameter | Value | Conditions | Source |
|---|---|---|---|---|
| 2,3-Dichloro-1-propanol | Reaction Order (OH⁻) | 1 | Microchemical System | lookchem.com |
| 2,3-Dichloro-1-propanol | Reaction Order (DCP) | 2 | Microchemical System | lookchem.com |
| 2,3-Dichloro-1-propanol | Activation Energy (Ea) | 150 (±10) kJ mol⁻¹ | Temperature range: 50–80 °C | lookchem.com |
| 2,3-Dichloro-1-propanol | Pre-exponential Factor (A) | 1.61 × 10²⁵ | Temperature range: 50–80 °C | lookchem.com |
Comparative Reactivity Analysis of 2,3-Dichloro-1-propanol versus 1,3-Dichloro-2-propanol (B29581) in Dehydrochlorination
In the dehydrochlorination process, there is a significant difference in reactivity between the two main isomers of dichloropropanol. Research consistently shows that 1,3-dichloro-2-propanol is much more reactive than 2,3-dichloro-1-propanol. lookchem.com
The higher reactivity of 1,3-dichloro-2-propanol is attributed to its molecular structure. In this isomer, the hydroxyl group is on the secondary carbon (C2), and the chlorine atoms are on the primary carbons (C1 and C3). The dehydrochlorination proceeds via the formation of a chloronium ion intermediate, which is more readily formed from the primary chloro- substituents of 1,3-dichloro-2-propanol. In contrast, 2,3-dichloro-1-propanol has a primary hydroxyl group and chlorine atoms on a primary (C3) and a secondary (C2) carbon, leading to a slower reaction rate.
Role of Base Catalysis in Dehydrochlorination Processes
Base catalysis is essential for the dehydrochlorination of dichloropropanols to form epoxides. The reaction mechanism involves a two-step nucleophilic elimination of hydrogen chloride. semanticscholar.orgresearchgate.net Strong bases, such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂), are typically used.
Nucleophilic Substitution Reactions of Chlorine Atoms
The two chlorine atoms in 1,2-dichloro-1-propanol (B12795877) are attached to a secondary (C1) and a primary (C2) carbon, respectively, making them susceptible to nucleophilic substitution reactions. The reactivity at each site depends on the reaction mechanism (Sₙ1 or Sₙ2) and the specific conditions.
Sₙ2 Reactions : The primary chloride at the C2 position is more susceptible to attack by strong nucleophiles via an Sₙ2 mechanism due to lower steric hindrance compared to the secondary chloride at C1. learncbse.in Sₙ2 reactions proceed in a single, concerted step involving a backside attack by the nucleophile, which results in an inversion of stereochemistry at the reaction center. ksu.edu.sa
Sₙ1 Reactions : The secondary chloride at the C1 position is more likely to react through an Sₙ1 mechanism, particularly in the presence of a weak nucleophile and a polar protic solvent. This mechanism involves the formation of a secondary carbocation intermediate after the leaving group departs. This planar carbocation can then be attacked by the nucleophile from either face, potentially leading to a racemic mixture of products if the carbon is chiral. ksu.edu.sa
The adjacent hydroxyl group can also influence these reactions. It can act as an internal nucleophile, leading to dehydrochlorination as discussed above, or it can be protonated under acidic conditions, converting it into a good leaving group (-OH₂⁺), which could facilitate further reactions. libretexts.org
Reductive and Oxidative Transformations of the Compound
Oxidative Transformations As a secondary alcohol, this compound can be oxidized to a ketone. Standard oxidizing agents used for converting secondary alcohols to ketones, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate - PCC) or oxidizing agents like sodium dichromate in an acidic medium, can be employed. scielo.br The oxidation of its isomer, 1,3-dichloro-2-propanol, to 1,3-dichloroacetone (B141476) is a known transformation. lookchem.comsigmaaldrich.comnih.gov By analogy, the oxidation of this compound would yield 1,2-dichloropropan-1-one.
Reductive Transformations Reduction of this compound can occur at either the carbon-chlorine bonds or potentially at an oxidized derivative.
Dehalogenation : The carbon-chlorine bonds can be reduced via catalytic hydrogenation. youtube.comyoutube.com Using a metal catalyst such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen (H₂ gas), the chlorine atoms can be replaced by hydrogen atoms. This reductive dehalogenation would convert this compound into 1-propanol.
Reduction of the Carbonyl Derivative : If this compound is first oxidized to 1,2-dichloropropan-1-one, the resulting ketone can be reduced back to the secondary alcohol using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. youtube.com A similar reduction of a complex dichloroketone to a dichlorohydrin using NaBH₄ has been documented. nih.gov
Stereochemical Implications in Reactions Involving this compound
The this compound molecule contains two adjacent chiral centers at carbons C1 and C2. This means the compound can exist as a set of four stereoisomers (two pairs of enantiomers). The stereochemistry of the starting material can have significant implications for the stereochemical outcome of its reactions.
Dehydrochlorination : The formation of an epoxide via intramolecular cyclization requires a specific anti-periplanar arrangement of the attacking alkoxide oxygen and the leaving chloride group. This stereochemical requirement means that different diastereomers of this compound may react at different rates and potentially lead to different stereoisomers of the resulting chloromethyl oxirane product. The reaction is expected to proceed through a transition state resembling a backside Sₙ2 attack, which involves an inversion of configuration at the carbon bearing the leaving group.
Nucleophilic Substitution : As mentioned, Sₙ2 reactions at either C1 or C2 would proceed with inversion of configuration at that center. If the reaction occurs at C1, the (R)- or (S)-configuration would be inverted. Sₙ1 reactions proceeding through a planar carbocation intermediate at C1 would lead to racemization, destroying the stereochemical information at that center.
Stereospecific Synthesis : The synthesis of specific enantiomers of related chloropropanols is of interest for pharmaceutical applications. biointerfaceresearch.com For example, stereospecific synthetic routes to produce the S-enantiomer of 3-chloro-1,2-propanediol (B139630) have been developed from starting materials with known stereochemistry, such as sugar derivatives. google.com This highlights the importance of controlling stereochemistry in reactions involving this class of compounds.
Advanced Applications of 1,2 Dichloro 1 Propanol As a Chemical Intermediate
Precursor in Fine Chemical Synthesis
2,3-Dichloro-1-propanol (B139626) serves as a versatile precursor in the manufacturing of numerous fine chemicals. Its reactive chlorine and hydroxyl groups allow for a variety of chemical transformations, making it a valuable starting material in several industrial sectors.
Building Blocks for Pharmaceutical Compounds
The synthesis of various pharmaceutical agents relies on intermediates derived from dichloropropanols. Chiral 3-chloro-1,2-propanediol (B139630), which can be synthesized from 2,3-dichloro-1-propanol, is a crucial medical intermediate. researchgate.net For instance, it is a building block in the synthesis of linezolid, an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. researchgate.net The adaptability of the dichloropropanol (B8674427) structure allows for its incorporation into complex molecular architectures common in medicinal chemistry.
Intermediates in Agrochemical Production
In the agrochemical industry, derivatives of dichloropropanols are used to create pesticides and other crop protection agents. While specific examples for 2,3-dichloro-1-propanol are less documented in publicly available literature, the general class of chlorinated propanols serves as intermediates in the synthesis of various active ingredients. 1,2-Dichloropropane, a related compound, has historically been used in soil fumigants. wikipedia.orgcdc.gov
Contribution to Specialty Chemical Manufacturing
Beyond pharmaceuticals and agrochemicals, 2,3-dichloro-1-propanol is a precursor in the synthesis of other specialty chemicals. It is used in the production of glycerol (B35011), plastics, epoxy glues and resins, and epoxy diluents. wikipedia.org The dehydrochlorination of 2,3-dichloro-1-propanol is a key step in producing epichlorohydrin (B41342), a widely used epoxy intermediate. researchgate.net Epichlorohydrin, in turn, is a versatile precursor for many organic compounds, including glycidyl nitrate, an energetic binder in explosives and propellants. wikipedia.org
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The chirality of 2,3-dichloro-1-propanol allows it to be a valuable building block in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial. wiley.com This is particularly important in the pharmaceutical industry, where the stereochemistry of a molecule can determine its efficacy and safety.
Synthesis of Optically Active Epichlorohydrins (e.g., (R)-Epichlorohydrin from (S)-2,3-Dichloro-1-propanol)
One of the most significant applications of chiral 2,3-dichloro-1-propanol is in the synthesis of optically active epichlorohydrins. For example, (S)-2,3-dichloro-1-propanol is a direct precursor to (R)-epichlorohydrin. acs.org This transformation is a key step in producing enantiomerically pure compounds, which are essential for creating stereospecific pharmaceuticals. The ability to selectively synthesize one enantiomer of epichlorohydrin over the other is a powerful tool in modern organic chemistry.
Precursors for Stereoselective Drug Synthesis (e.g., β-blockers, L-carnitine, Platelet Activating Factor)
Optically active intermediates derived from 2,3-dichloro-1-propanol are fundamental to the stereoselective synthesis of several important drugs. researchgate.netfindaphd.com
β-blockers : Chiral epichlorohydrin, and its precursor 3-chloro-1,2-propanediol, are used in the asymmetric synthesis of β-adrenergic blockers like (R)- and (S)-moprolol. researchgate.net Beta-blockers are a class of medications used to manage abnormal heart rhythms and hypertension. wikipedia.org
L-carnitine : (R)-3-chloro-1,2-propanediol, which can be derived from the resolution of racemic epichlorohydrin, is utilized as a chiral starting material in the synthesis of L-carnitine. researchgate.netsemanticscholar.orggoogle.com L-carnitine is a vital compound involved in the transport of fatty acids into the mitochondria for energy production. nih.gov
Platelet Activating Factor (PAF) : While direct synthesis from 2,3-dichloro-1-propanol is not the primary route, the glycerol backbone of Platelet Activating Factor (PAF) highlights the importance of C3 synthons. nih.govwikipedia.org PAF is a potent phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation. wikipedia.org The synthesis of PAF analogues often involves multi-step processes where chiral glycerol derivatives are key. nih.gov
Role in Polymer and Resin Chemistry
1,2-Dichloro-1-propanol (B12795877), primarily as a component in mixtures of dichloropropanols, serves as a crucial intermediate in the synthesis of epichlorohydrin. Epichlorohydrin is a key building block for the production of epoxy resins, which are widely used in various industrial applications. While not typically used as a direct monomer in polymerization, the chemical transformation of this compound and its isomers into epichlorohydrin is a critical step in the manufacturing of these versatile polymers.
The production of epichlorohydrin from dichloropropanols is a well-established industrial process. This conversion is a dehydrochlorination reaction, typically achieved by treatment with a base, such as sodium hydroxide (B78521). The resulting epichlorohydrin is then used to synthesize epoxy resins through its reaction with compounds containing active hydrogen atoms, most commonly bisphenol A.
Although direct polymerization of this compound is not a common application, its role as a precursor to epichlorohydrin is fundamental to the production of a major class of thermosetting polymers. The versatility and performance of epoxy resins underscore the industrial significance of the chemical pathway that begins with dichloropropanols.
Below is a data table summarizing the typical properties of epoxy resins derived from epichlorohydrin, illustrating the end-products of the chemical value chain in which this compound is an early-stage intermediate.
| Property | Typical Value Range | Significance in Applications |
| Mechanical Properties | ||
| Tensile Strength | 40 - 100 MPa | High strength makes them suitable for structural adhesives and composites. |
| Flexural Modulus | 2.5 - 4.5 GPa | Provides stiffness and resistance to bending. |
| Elongation at Break | 2 - 8 % | Indicates the material's ductility before fracture. |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 100 - 200 °C | Defines the upper service temperature of the cured resin. |
| Heat Deflection Temp. (HDT) | 90 - 180 °C | Measures the ability to withstand a load at elevated temperatures. |
| Electrical Properties | ||
| Dielectric Strength | 15 - 25 kV/mm | Excellent electrical insulation properties for electronics. |
| Volume Resistivity | 10^12 - 10^16 Ω·cm | High resistance to electrical current flow. |
| Chemical Resistance | ||
| Resistance to Acids | Good to Excellent | Suitable for protective coatings in chemical environments. |
| Resistance to Bases | Good to Excellent | Offers durability in alkaline conditions. |
| Resistance to Solvents | Good to Excellent | Maintains integrity when exposed to various organic solvents. |
Advanced Analytical Methodologies for 1,2 Dichloro 1 Propanol Characterization
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of chloropropanols, providing the high-resolution separation required for complex mixtures. When coupled with sensitive detectors, these methods enable both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) stands as the most common and powerful analytical technique for the determination of chloropropanols like 1,2-dichloro-1-propanol (B12795877) and its isomers. nih.gov This method combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
For trace analysis, derivatization is often employed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic behavior and sensitivity. d-nb.info Although 1,3-dichloro-2-propanol (B29581) (1,3-DCP) can be analyzed directly, compounds with hydroxyl groups like 3-monochloro-1,2-propanediol (3-MCPD) are frequently derivatized, for example, with phenyl boronic acid (PBA). d-nb.infoagriculturejournals.cz The high sensitivity of GC-MS allows for the detection of these compounds at very low concentrations. Limits of detection (LOD) and quantification (LOQ) can reach the parts-per-billion (ppb) or even lower levels, depending on the sample matrix and specific method parameters. For instance, in various food matrices, LODs for the related compound 1,3-DCP have been reported in the range of 1.06 to 3.15 ng/g. d-nb.info In water analysis, method quantification limits for 1,3-DCP can be as low as 0.1 µg/L. researchgate.netnih.gov
The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, which serves as a chemical fingerprint for unequivocal identification. biointerfaceresearch.com This is particularly crucial when distinguishing between isomers.
Table 1: GC-MS Method Performance for Related Chloropropanols
| Analyte | Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| 1,3-DCP | Various Foods | None (Liquid-Liquid Extraction) | 1.06 - 3.15 ng/g | - | d-nb.info |
| 3-MCPD | Various Foods | Phenyl Boronic Acid | 4.18 - 10.56 ng/g | - | d-nb.info |
| 3-MCPD | Various Foods | Phenyl Boronic Acid | 0.003 µg/kg | 0.009 µg/kg | agriculturejournals.cz |
| 1,3-DCP | River Water | None (Ethyl Acetate Extraction) | - | 0.1 µg/L | researchgate.netnih.gov |
Chiral Gas Chromatography for Enantiomeric Purity and Separation
The this compound molecule contains a chiral center at the first carbon atom (C1), which is bonded to four different groups: a hydrogen atom, a chlorine atom, a hydroxyl group, and a dichloromethyl group. Consequently, it exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz These enantiomers may exhibit different biological activities, making their separation and quantification essential.
Chiral gas chromatography is a highly selective technique designed for the separation of enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) within the GC column. The most common CSPs for this purpose are derivatized cyclodextrins. gcms.czchromatographyonline.com The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have slightly different energies of formation and dissociation, leading to different retention times for each enantiomer, thus allowing for their separation. chromatographyonline.com
While specific applications for this compound are not extensively documented, the methodology has been successfully applied to a wide range of chiral compounds, including halogenated compounds, alcohols, and diols. chromatographyonline.com The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of chromatographic conditions, such as temperature programming, are critical for achieving baseline separation of the enantiomers.
Headspace Analysis and Other Sample Introduction Methods for Volatile Components
Due to the volatile nature of this compound and related compounds, specialized sample introduction techniques are often preferred to minimize analyte loss and matrix interference. ufl.edunih.gov Headspace analysis is a prominent method for analyzing volatile organic compounds in solid or liquid samples. ufl.eduepa.gov
In static headspace analysis, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile components to partition between the sample matrix and the gas phase (headspace) above it. ufl.eduresearchgate.net After reaching equilibrium, a portion of the headspace gas is injected into the GC system. oup.com This technique is advantageous as it is largely automated, rapid, requires minimal sample preparation, and prevents non-volatile matrix components from contaminating the GC system. nih.gov
Other advanced sample introduction methods include:
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from a sample. nih.gov For volatile compounds, headspace SPME is often employed, where the fiber is exposed to the headspace above the sample. The analytes are then thermally desorbed from the fiber directly into the GC injector. nih.govresearchgate.net
Purge-and-Trap: In this method, an inert gas is bubbled through an aqueous sample, stripping the volatile analytes from the liquid phase. ufl.eduepa.gov The volatiles are then trapped on a sorbent material, subsequently heated to desorb the analytes into the GC system. This technique is highly effective for concentrating trace levels of volatiles from water. ufl.edu
These methods are particularly useful for complex matrices like food products (e.g., soy sauce) and environmental samples, offering improved sensitivity and accuracy. nih.govoup.com
Spectroscopic Characterization for Structural and Conformational Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of molecules like this compound. They provide fundamental information about the molecular framework, functional groups, and the connectivity of atoms.
Vibrational Spectroscopy (e.g., IR Spectrum)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. uzh.ch The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations (e.g., stretching, bending). The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.
Based on the analysis of similar chlorinated alcohols and alkanes, the following characteristic absorption bands are expected for this compound: biointerfaceresearch.comdocbrown.info
O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. biointerfaceresearch.com
C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-hydrogen bonds in the propyl chain. docbrown.info
C-O Stretching: A strong band typically found in the 1000-1200 cm⁻¹ range, indicative of the carbon-oxygen single bond of the alcohol. biointerfaceresearch.com
C-Cl Stretching: One or more strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, arising from the carbon-chlorine bonds. docbrown.info
The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is particularly useful for confirming the identity of the compound. docbrown.info
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Alkyl (-CH, -CH₂) | 2850 - 3000 | Medium to Strong |
| C-O Stretch | Alcohol (C-OH) | 1000 - 1200 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C. beilstein-journals.org
For this compound (Cl-CH(OH)-CHCl-CH₃), the expected NMR signals can be predicted:
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each carbon.
The methyl protons (-CH₃) would appear as a doublet upfield, integrating to 3H.
The proton on C2 (-CHCl-) would be a multiplet, coupled to the protons on C1 and C3.
The proton on C1 (-CH(OH)-) would likely be a doublet or multiplet, coupled to the proton on C2 and potentially the hydroxyl proton.
The hydroxyl proton (-OH) would appear as a broad singlet, though its position and multiplicity can vary depending on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display three distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached electronegative chlorine and oxygen atoms, which cause a downfield shift.
The methyl carbon (C3) would be the most upfield signal.
The carbon bearing the chlorine (C2) and the carbon bearing both chlorine and oxygen (C1) would be significantly downfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. miamioh.edu
Data from isomers like 1,3-dichloro-2-propanol provide a reference for expected chemical shifts. For 1,3-dichloro-2-propanol, ¹H NMR signals appear around 4.07 ppm and 3.70 ppm for the -CH₂Cl groups and a signal for the -CH(OH)- proton. chemicalbook.com The ¹³C NMR spectrum of 1,3-dichloro-2-propanol shows signals at approximately 46 ppm (-CH₂Cl) and 70 ppm (-CH(OH)-). researchgate.net Similar ranges would be expected for this compound, with adjustments based on the specific electronic environments.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~1.5 - 2.0 | Doublet |
| ¹H | -CHCl- | ~4.0 - 4.5 | Multiplet |
| ¹H | -CH(OH)Cl | ~5.5 - 6.0 | Doublet / Multiplet |
| ¹H | -OH | Variable | Singlet (broad) |
| ¹³C | -CH₃ | ~20 - 30 | - |
| ¹³C | -CHCl- | ~60 - 70 | - |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the definitive characterization of chemical compounds, including this compound. Unlike nominal mass instruments, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of an ion's elemental formula, providing a high level of confidence in its identification. When coupled with techniques like Gas Chromatography (GC), HRMS is instrumental in distinguishing this compound from its isomers and other co-eluting matrix components.
Electron Ionization (EI) is a common technique used in conjunction with GC-MS. In this process, the analyte molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The resulting pattern of fragments, known as a mass spectrum, serves as a chemical fingerprint for the molecule.
For this compound (C₃H₆Cl₂O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region will show three peaks: [M]+ (containing two ³⁵Cl atoms), [M+2]+ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]+ (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.
Key fragmentation pathways for dichloropropanols include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion with one remaining chlorine atom, which would still show an isotopic pattern for [M+2]+.
Loss of hydrogen chloride (HCl): The molecule can lose a neutral HCl molecule, a common pathway for chlorinated compounds.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a favored pathway for alcohols. For this compound, this could lead to the formation of ions such as [CH(OH)Cl]⁺ or [CH(Cl)CH₃]⁺.
Loss of a chloromethyl radical (•CH₂Cl) or a methyl radical (•CH₃).
The analysis of these fragmentation patterns allows for the structural elucidation of the molecule. HRMS would enable the confirmation of the elemental composition of each fragment ion, further solidifying the identification of this compound.
Table 1: Predicted Characteristic Fragment Ions for Dichloropropanols in GC-MS Analysis
| Predicted m/z | Possible Ion Structure/Origin | Significance |
|---|---|---|
| 128/130/132 | [C₃H₆Cl₂O]⁺ (Molecular Ion) | Confirms molecular weight; shows characteristic 2Cl isotope pattern. |
| 93/95 | [M - Cl]⁺ | Represents the loss of a chlorine atom; shows 1Cl isotope pattern. |
| 92 | [M - HCl]⁺ | Indicates the neutral loss of hydrogen chloride. |
| 77/79 | [CH₂CHClOH]⁺ or [CH₃COCl]⁺ | Fragment resulting from C-C bond cleavage. Shows 1Cl isotope pattern. |
| 63/65 | [CH₃CHCl]⁺ | Fragment from cleavage of the C-C bond next to the hydroxyl group. Shows 1Cl isotope pattern. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation, a common fragment in chlorinated compounds. Shows 1Cl isotope pattern. |
Note: This table is based on general fragmentation principles for dichloropropanols and data from isomers. The relative abundances of these ions would be required from an actual spectrum for definitive identification.
Quantitative Method Validation and Performance in Complex Matrices
The quantitative analysis of this compound, particularly at trace levels in complex matrices such as food, beverages, and environmental samples, requires fully validated analytical methods to ensure the reliability and accuracy of the results. scispace.comlongdom.org Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common technique for this purpose, often requiring derivatization of the analyte to improve its chromatographic properties and detection sensitivity. nih.govgavinpublishers.com
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gmpinsiders.com Key performance characteristics are evaluated according to guidelines from bodies like the International Council for Harmonisation (ICH). ich.org
Key Validation Parameters:
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In GC-MS, selectivity is achieved through a combination of chromatographic separation (retention time) and the unique mass spectrum of the analyte.
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. It is typically evaluated by analyzing a series of standards over a specified concentration range. A regression analysis is performed, and the coefficient of determination (r²) should ideally be ≥ 0.99. nih.gov
Accuracy: Accuracy represents the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount. nih.gov
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov For contaminants in food, these limits are often in the microgram per kilogram (µg/kg) or microgram per liter (µg/L) range. nih.govtandfonline.com
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Performance in Complex Matrices:
Analyzing trace levels of dichloropropanols in complex matrices like soy sauce, bread, or paperboard food packaging presents significant challenges. nih.govnih.gov Matrix components can interfere with the analysis, causing signal suppression or enhancement (matrix effects), which can compromise accuracy and precision.
To overcome these challenges, analytical methods employ several strategies:
Efficient Sample Preparation: This involves extraction (e.g., liquid-liquid extraction, solid-phase extraction) and clean-up steps to remove interfering matrix components. nih.gov
Derivatization: As chloropropanols are polar, derivatization (e.g., with silylation reagents or heptafluorobutyrylimidazole) is often used to make them more volatile and suitable for GC analysis, while also improving sensitivity. gavinpublishers.comnih.gov
Use of Internal Standards: To correct for analyte loss during sample preparation and for variations in instrument response, a stable isotope-labeled internal standard (e.g., a deuterated analog like 1,3-DCP-d₅) is often added to the sample at the beginning of the analytical procedure. nih.govnih.gov
Advanced Detection Techniques: The use of tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity and sensitivity, allowing for reliable quantification even in the presence of co-eluting matrix interferences. thermofisher.com
The performance of validated methods for related dichloropropanols in various matrices demonstrates the feasibility of achieving low detection limits and good recovery.
Table 2: Performance Data for Dichloropropanol (B8674427) Analysis in Complex Matrices
| Matrix | Analyte | Method | LOQ | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|
| River Water | 1,3-Dichloro-2-propanol | GC-MS | 0.1 µg/L | 105 ± 3 | 5.4 | nih.govresearchgate.net |
| Soy Sauce, Snacks, Oil | 1,3-Dichloro-2-propanol | GC-MS | 0.6 µg/kg | 76 - 88 | Not Reported | nih.gov |
| Paperboard Packaging | 1,3-Dichloro-2-propanol | GC-MS | 1.2 µg/L (in extract) | Not Reported | 7.65 | tandfonline.comnih.gov |
These data, while pertaining to an isomer, are representative of the performance characteristics expected for a validated method for this compound in similar complex matrices.
Computational Chemistry and Theoretical Investigations of 1,2 Dichloro 1 Propanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetics of 1,2-dichloro-1-propanol (B12795877). These first-principles methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. northwestern.eduornl.gov
Detailed computational studies on molecules with similar functional groups, such as other dichlorinated propanols, provide a framework for understanding this compound. asianresassoc.org Calculations are typically initiated by optimizing the molecular geometry to find the lowest energy conformation. lsu.edu Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP or M06-2X and basis sets such as 6-311+G**, are commonly employed for their balance of accuracy and computational cost. nrel.gov
From these calculations, key electronic and energetic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For similar chlorinated alcohols, these calculations help in understanding their behavior in various chemical environments. asianresassoc.org
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative chlorine and oxygen atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and alkyl groups will exhibit positive potential.
Thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy are also calculated. These values are essential for predicting the spontaneity of reactions involving this compound and for understanding its stability under different conditions. nrel.gov
Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. nih.govrsc.org For this compound, DFT calculations can be used to explore potential reaction pathways, such as decomposition or substitution reactions. A common reaction for chlorinated alkanes is the unimolecular elimination of hydrogen chloride (HCl). ias.ac.in
To elucidate a reaction mechanism, the potential energy surface is explored to identify reactants, products, intermediates, and transition states. researchgate.net The geometry of the transition state, which represents the highest energy point along the reaction coordinate, is located and characterized. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a key determinant of the reaction rate.
For the thermal decomposition of this compound, a plausible pathway is the 1,2-elimination of HCl to form an enol, which would then tautomerize to a ketone. DFT calculations would involve optimizing the structure of the reactant, the transition state for HCl elimination, and the products. The vibrational frequencies are also calculated to confirm that the reactant and products are energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
Table 2: Calculated Energetics for a Plausible Decomposition Pathway of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (this compound) | 0.0 | Starting material |
| Transition State | Calculated Value | The energy barrier for the reaction. |
Note: The values in this table would be the output of DFT calculations for a specific reaction pathway.
Furthermore, DFT can be used to study the influence of catalysts on the reaction mechanism. For instance, in the context of environmental remediation, the degradation of chlorinated compounds on catalytic surfaces can be modeled to understand the role of the catalyst in lowering the activation energy and guiding the reaction towards specific products. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for their interconversion. nih.gov For similar small halogenated alkanes like 1,2-dichloroethane, the most stable conformers are typically the anti and gauche forms. nih.govnih.gov
In this compound, rotation around the C1-C2 bond will lead to different staggered conformations. The relative stability of these conformers is governed by a combination of steric hindrance between the substituents and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a chlorine atom. Quantum chemical calculations can be used to determine the energies of these conformers and the transition states that separate them. researchgate.net
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the interatomic interactions. uq.edu.au These simulations can reveal the preferred conformations in different environments (e.g., gas phase, solution) and the timescales of conformational changes. nih.gov
Table 3: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (Cl-C1-C2-Cl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.0 (by definition) | Calculated Value |
| Gauche 1 | ~60° | Calculated Value | Calculated Value |
Note: The values in this table are hypothetical and would be determined through conformational analysis calculations.
Prediction of Spectroscopic Properties and Structure-Reactivity Relationships
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nrel.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted, providing a theoretical spectrum that can be compared with experimental data for structure verification. nih.gov
Structure-reactivity relationships (SARs) explore how the chemical structure of a molecule influences its reactivity. nih.govresearchgate.net Computational methods can quantify various molecular properties, known as descriptors, that are correlated with reactivity. protoqsar.comnih.gov For this compound, descriptors such as atomic charges, bond orders, and the aforementioned HOMO-LUMO energies can be calculated.
By systematically modifying the structure of this compound in silico (e.g., by changing a substituent) and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. researchgate.net This allows for the prediction of the reactivity of related compounds without the need for experimental synthesis and testing. For example, the effect of additional chlorine substitution on the rate of HCl elimination could be predicted by examining the changes in the C-Cl bond strength and the stability of the transition state.
Table 4: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| Infrared (IR) Spectroscopy | O-H stretch vibrational frequency | Calculated Value (cm⁻¹) |
| C-Cl stretch vibrational frequency | Calculated Value (cm⁻¹) | |
| ¹H NMR Spectroscopy | Chemical shift of H on C1 | Calculated Value (ppm) |
| Chemical shift of H on C2 | Calculated Value (ppm) | |
| ¹³C NMR Spectroscopy | Chemical shift of C1 | Calculated Value (ppm) |
Note: The values in this table are illustrative and would be the result of specific computational spectroscopic predictions.
Environmental Chemistry and Biotransformation of 1,2 Dichloro 1 Propanol
Environmental Fate and Transport Mechanisms
The distribution of 1,2-dichloro-1-propanol (B12795877) in the environment is significantly influenced by its physical and chemical properties, which dictate its movement between air, water, and soil.
Volatilization is a key transport mechanism for chlorinated propanols. The tendency of a chemical to move from water or soil into the air is often estimated using its Henry's Law constant. For the related compound 1,2-dichloropropane, the Henry's Law constant is 2.82 x 10⁻³ atm-m³/mol at 25°C, indicating a tendency to volatilize from water. cdc.govnih.gov Although specific data for this compound is limited, its structural similarity suggests it will also readily evaporate into the atmosphere. guidechem.comnih.gov Once in the atmosphere, a significant portion of injected soil fumigants like 1,3-dichloropropene (B49464), a related compound, has been observed to evaporate, contributing to air pollution by chlorinated hydrocarbons. nih.gov The atmospheric distribution is then governed by air currents and degradation processes.
Abiotic degradation involves chemical transformation without the intervention of living organisms. For chlorinated aliphatic hydrocarbons, hydrolysis and photochemical reactions are significant pathways.
Hydrolytic Stability: Hydrolysis is the process of breaking down a compound due to its reaction with water. The rate of hydrolysis for halogenated hydrocarbons can vary by orders of magnitude depending on the molecular structure and environmental conditions like pH. epa.gov For instance, the degradation of the related compound 1,3-dichloropropene to 3-chloroallyl alcohol via chemical hydrolysis is a known initial step in its environmental breakdown. nih.govcore.ac.uk While specific kinetic data for this compound is scarce, its structure suggests it is susceptible to nucleophilic substitution, where the chlorine atoms are replaced by hydroxyl groups, particularly under alkaline conditions. epa.govepa.gov
Photochemical Reactions with Hydroxyl Radicals: In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically produced hydroxyl radicals (•OH). These highly reactive species initiate oxidation reactions that break down the parent molecule. While the specific atmospheric half-life of this compound has not been extensively reported, it is expected to follow this degradation pathway, similar to other chlorinated alkanes.
Biotic Degradation and Biodegradation Research
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the complete removal of chlorinated propanols from the environment.
Research has successfully isolated several bacterial strains capable of degrading dichloropropanol (B8674427) isomers, which are often found in contaminated soils. Notably, the isolation of bacteria that can completely mineralize the chemically stable isomer 2,3-dichloro-1-propanol (B139626) has often required enrichment cultures at high pH. researchgate.netnih.gov
Microorganisms capable of degrading dichloropropanols include:
Rhizobia / Agrobacterium sp.: Strains identified as members of the Rhizobium subdivision, likely Agrobacterium sp., have been isolated and shown to utilize 2,3-dichloro-1-propanol as a sole carbon and energy source. researchgate.netnih.govnih.gov These bacteria were also capable of degrading 1,3-dichloro-2-propanol (B29581). nih.gov
Pseudomonas sp.: A bacterial strain identified as Pseudomonas sp. was isolated from soil and demonstrated the ability to assimilate 2,3-dichloro-1-propanol. tandfonline.com Another species, Pseudomonas cichorii, was found to degrade the related compound 1,3-dichloropropene. nih.gov
The isolation of these bacteria suggests that while they may be rare, microbial populations can adapt to utilize these xenobiotic compounds as nutrient sources. nih.gov
Table 1: Examples of Microbial Degraders of Dichloropropanols and Related Compounds
| Microbial Genus/Species | Degraded Compound | Key Characteristics |
|---|---|---|
| Agrobacterium sp. (strains NHC2, NHG3) | 2,3-Dichloro-1-propanol, 1,3-Dichloro-2-propanol | Isolated from high pH enrichments; capable of complete mineralization. researchgate.netnih.gov |
| Pseudomonas sp. (strain OS-K-29) | 2,3-Dichloro-1-propanol | Isolated from soil; converts the substrate stereospecifically. tandfonline.com |
| Agrobacterium radiobacter (strain AD1) | 2,3-Dichloro-1-propanol | Utilized as a host for engineered enzymes to degrade other chlorinated compounds. nih.gov |
| Pseudomonas cichorii (strain 170) | 1,3-Dichloropropene | Isolated from soil repeatedly treated with the compound; produces multiple dehalogenases. nih.gov |
| Pseudomonas putida (strain MC4) | 2,3-Dichloro-1-propanol | Utilizes a novel dehalogenase mechanism. nih.gov |
The key to microbial degradation of halogenated compounds lies in a class of enzymes called dehalogenases . wikipedia.org These enzymes catalyze the cleavage of carbon-halogen bonds, which is typically the first and most critical step in the degradation pathway. nih.govmuni.czwikipedia.org
Two primary types of dehalogenases are involved in dichloropropanol degradation:
Halohydrin Dehalogenases: These enzymes are commonly found in bacteria that degrade chloroalcohols. They catalyze an intramolecular nucleophilic substitution, where a vicinal hydroxyl group displaces the halogen atom, forming an epoxide as an intermediate. nih.gov Several halohydrin dehalogenases have been identified in Agrobacterium, Arthrobacter, and Corynebacterium species. nih.gov
Novel Dehalogenases: Some bacteria employ different enzymatic strategies. For example, the DppA enzyme purified from Pseudomonas putida strain MC4 catalyzes a mechanism that is distinct from typical halohydrin dehalogenases. This enzyme performs a simultaneous dechlorination and dehydrogenation of 2,3-dichloro-1-propanol, avoiding an epoxide intermediate. nih.gov In Agrobacterium sp. strains capable of mineralizing 2,3-dichloro-1-propanol, the dehalogenase was found to be a 114,000-Da enzyme composed of four subunits. researchgate.netnih.gov
Following the initial dehalogenation step, the resulting intermediates are channeled into central metabolic pathways. The specific degradation route can vary depending on the microorganism and the enzymatic machinery it possesses.
A proposed pathway for the degradation of 2,3-dichloro-1-propanol by Pseudomonas putida strain MC4 involves the following steps nih.gov:
The DppA enzyme converts 2,3-dichloro-1-propanol through a simultaneous dechlorination and dehydrogenation reaction.
The product of this reaction is likely 2-chloroacrylic acid.
Further degradation of 2-chloroacrylic acid can proceed via two known pathways:
Hydrolytic dechlorination to yield pyruvate.
Reduction to 2-chloropropionic acid, which is then dehalogenated to form lactate.
In another example, a Pseudomonas sp. was found to convert 2,3-dichloro-1-propanol to 3-chloro-1,2-propanediol (B139630), which was then further metabolized. tandfonline.com The ability of some Rhizobia strains to achieve complete mineralization of 2,3-dichloro-1-propanol indicates that they possess all the necessary enzymatic pathways to break down the compound entirely into inorganic constituents. researchgate.netnih.gov
Environmental Remediation Strategies
Extensive research of publicly available scientific literature and databases did not yield specific information regarding the environmental remediation of this compound through the methods outlined below.
No specific studies or data were found detailing the use of macroporous resins or other adsorption technologies for the removal of this compound from wastewater. While adsorption is a common technique for the removal of various organic pollutants from water, research focusing on its application to this compound is not available in the reviewed sources.
There is a lack of specific research on the bioremediation of this compound. Scientific investigations into microbial degradation or enzymatic transformation of this particular compound have not been detailed in the available literature. While bioremediation strategies have been developed for other chlorinated propanols and related compounds, these findings cannot be directly attributed to this compound without specific experimental evidence.
Q & A
Q. What frameworks guide rigorous research question formulation for chlorinated propanols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
